1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(1-phenylethyl)benzene: and 4-nitrobenzoic acid are two distinct organic compounds1-Methoxy-4-(1-phenylethyl)benzene is an aromatic ether with the molecular formula C15H16O, known for its applications in organic synthesis 4-Nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4, commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
1-Methoxy-4-(1-phenylethyl)benzene: can be synthesized through various methods, including the Friedel-Crafts alkylation of anisole with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane.
4-Nitrobenzoic acid: is commonly prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Chemical Reactions Analysis
1-Methoxy-4-(1-phenylethyl)benzene: undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
4-Nitrobenzoic acid: undergoes:
Scientific Research Applications
1-Methoxy-4-(1-phenylethyl)benzene: is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . It is also used in the study of reaction mechanisms and as a model compound in spectroscopic studies .
4-Nitrobenzoic acid: is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds . It serves as a precursor for the preparation of 4-aminobenzoic acid, which is an important intermediate in the synthesis of folic acid and other biologically active compounds .
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-phenylethyl)benzene involves its participation in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack . The phenylethyl group can also influence the reactivity and selectivity of the compound in various reactions .
4-Nitrobenzoic acid: acts as an electrophile in various reactions due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic substitution . The carboxylic acid group can participate in acid-base reactions and form esters and amides .
Comparison with Similar Compounds
1-Methoxy-4-(1-phenylethyl)benzene: is similar to other methoxy-substituted aromatic compounds such as anisole and 4-methoxytoluene . the presence of the phenylethyl group makes it unique in terms of its reactivity and applications .
4-Nitrobenzoic acid: is similar to other nitro-substituted aromatic acids such as 3-nitrobenzoic acid and 2-nitrobenzoic acid . Its position of the nitro group relative to the carboxylic acid group influences its reactivity and applications .
Properties
CAS No. |
648921-93-1 |
---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |
InChI |
InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |
InChI Key |
FYFCORARTYJIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.